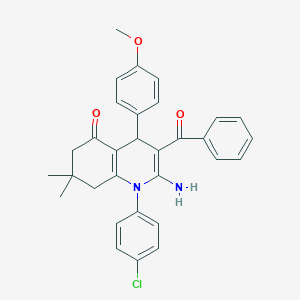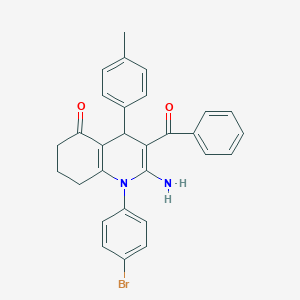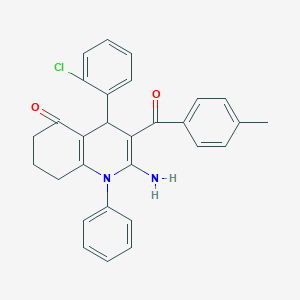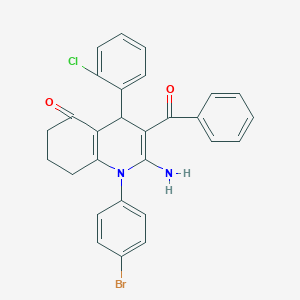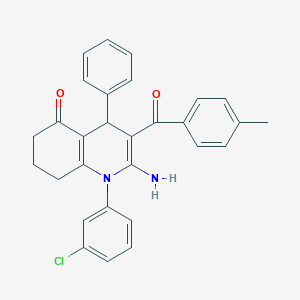![molecular formula C28H17F3N2OS B304424 [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone](/img/structure/B304424.png)
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone, also known as FP-2, is a novel compound with potential applications in scientific research. It is a small molecule inhibitor that selectively targets protein-protein interactions, which are essential for many biological processes. FP-2 has been shown to have a wide range of applications, including cancer therapy, drug discovery, and basic research. In
作用机制
The mechanism of action of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone involves the selective inhibition of protein-protein interactions. It binds to the hydrophobic pocket of MDM2, which is essential for the interaction with p53. This binding disrupts the interaction between MDM2 and p53, leading to the activation of p53 and the induction of apoptosis in cancer cells. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to inhibit the interaction between other proteins, including HDM2, XIAP, and Bcl-2, which are involved in various biological processes.
Biochemical and Physiological Effects
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the p53 pathway, which is essential for the regulation of cell growth and division. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway, which is involved in the regulation of inflammation.
实验室实验的优点和局限性
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has several advantages for lab experiments. It is a small molecule inhibitor that selectively targets protein-protein interactions, making it a powerful tool for studying the role of these interactions in various biological processes. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to have a high degree of selectivity and potency, making it an effective inhibitor of protein-protein interactions. However, [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone also has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry and access to specialized equipment for synthesis. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone is also a relatively new compound, and its long-term effects on cells and tissues are not well understood.
未来方向
There are several future directions for the study of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone. One potential direction is the development of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone analogs with improved potency and selectivity. These analogs could be used to study the role of protein-protein interactions in various biological processes and to develop new therapies for cancer and other diseases. Another potential direction is the study of the long-term effects of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone on cells and tissues. This could help to identify potential side effects of the compound and to develop strategies to mitigate these effects. Finally, the study of the mechanism of action of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone could lead to the development of new inhibitors that target protein-protein interactions in novel ways.
合成方法
The synthesis of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone involves a multi-step process that starts with the reaction of 2-bromo-9H-fluorene with 2-mercapto-3-phenylpyridine. This reaction produces 2-(9H-fluoren-2-ylthio)-3-phenylpyridine, which is then reacted with trifluoromethyl 4-bromobenzoate to produce the intermediate compound. Finally, the intermediate is reacted with ammonia to produce [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone. The synthesis of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has been shown to have a wide range of applications in scientific research. It is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is essential for the regulation of cell growth and division. This interaction is disrupted in many types of cancer, leading to uncontrolled cell growth and proliferation. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
In addition to its potential application in cancer therapy, [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to have applications in drug discovery. It can be used to identify new targets for drug development by selectively inhibiting protein-protein interactions that are essential for disease progression. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been used in basic research to study the role of protein-protein interactions in various biological processes.
属性
产品名称 |
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone |
|---|---|
分子式 |
C28H17F3N2OS |
分子量 |
486.5 g/mol |
IUPAC 名称 |
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C28H17F3N2OS/c29-28(30,31)21-14-22(15-6-2-1-3-7-15)33-27-23(21)24(32)26(35-27)25(34)17-10-11-20-18(13-17)12-16-8-4-5-9-19(16)20/h1-11,13-14H,12,32H2 |
InChI 键 |
CYMZGCNPPKNRJJ-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C=C5C(F)(F)F)C6=CC=CC=C6)N |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C=C5C(F)(F)F)C6=CC=CC=C6)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



